N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, a cyclopropyl group, and an anilino moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Coupling with aniline derivative: The aniline derivative, 4-[(2-methylpropan-2-yl)oxy]aniline, can be coupled with the intermediate product through an amide bond formation using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl group may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-[4-(methoxy)anilino]acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-[4-(ethoxy)anilino]acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-[4-(propoxy)anilino]acetamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide is unique due to the presence of the 2-methylpropan-2-yl group, which may confer specific steric and electronic properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)23-15-9-7-14(8-10-15)20-11-16(22)21-18(4,12-19)13-5-6-13/h7-10,13,20H,5-6,11H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMDXDXCJICLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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